1-(2-azidoethyl)-3-cyclopropyl-1H-pyrazol-5-ol
Overview
Description
1-(2-Azidoethyl)-3-cyclopropyl-1H-pyrazol-5-ol is a chemical compound that belongs to the class of azidoethyl pyrazoles This compound features a pyrazol ring substituted with a cyclopropyl group and an azidoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Azidoethyl)-3-cyclopropyl-1H-pyrazol-5-ol can be synthesized through several synthetic routes. One common method involves the nucleophilic substitution reaction of a suitable pyrazol precursor with an azidoethyl group. The reaction typically requires specific conditions, such as the use of a strong base and a suitable solvent to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Azidoethyl)-3-cyclopropyl-1H-pyrazol-5-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted pyrazoles.
Scientific Research Applications
1-(2-Azidoethyl)-3-cyclopropyl-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-azidoethyl)-3-cyclopropyl-1H-pyrazol-5-ol exerts its effects involves its interaction with molecular targets and pathways. The azido group can participate in click chemistry reactions, which are useful in bioconjugation and drug delivery. The cyclopropyl group may influence the compound's binding affinity and selectivity towards biological targets.
Comparison with Similar Compounds
1-(2-Azidoethyl)-3-cyclopropyl-1H-pyrazol-5-ol can be compared with other azidoethyl pyrazoles and similar compounds. Some similar compounds include:
1-(2-azidoethyl)-3-methyl-1H-pyrazol-5-ol
1-(2-azidoethyl)-3-phenyl-1H-pyrazol-5-ol
1-(2-azidoethyl)-3-ethyl-1H-pyrazol-5-ol
These compounds share the azidoethyl and pyrazol functionalities but differ in their substituents, which can lead to variations in their chemical properties and applications.
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Properties
IUPAC Name |
2-(2-azidoethyl)-5-cyclopropyl-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c9-12-10-3-4-13-8(14)5-7(11-13)6-1-2-6/h5-6,11H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXNUHGTVSZLKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(N2)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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